molecular formula C25H23N7O3S B12010010 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 539810-84-9

2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B12010010
CAS No.: 539810-84-9
M. Wt: 501.6 g/mol
InChI Key: RCZNBYZLWHSZNG-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with benzotriazole and acetamide moieties. Its structure features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide side chain, which is further modified with a 2,5-dimethoxyphenyl group. Such structural features are critical for biological activity, particularly in antimicrobial and antiproliferative applications .

The compound’s synthesis likely follows established protocols for triazole-thioacetamide derivatives, involving condensation reactions and catalytic cyclization steps, as seen in analogous compounds . Its structural determination would rely on crystallographic tools like SHELX and ORTEP for refinement and visualization, ensuring precise atomic-level characterization .

Properties

CAS No.

539810-84-9

Molecular Formula

C25H23N7O3S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H23N7O3S/c1-34-18-12-13-22(35-2)20(14-18)26-24(33)16-36-25-29-28-23(32(25)17-8-4-3-5-9-17)15-31-21-11-7-6-10-19(21)27-30-31/h3-14H,15-16H2,1-2H3,(H,26,33)

InChI Key

RCZNBYZLWHSZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

Preparation Methods

Benzotriazole Alkylation and Cyclocondensation

The 4-phenyl-4H-1,2,4-triazole scaffold is synthesized via cyclocondensation of benzotriazole derivatives with phenylhydrazine precursors. A representative protocol involves:

Reagents :

  • 1H-benzotriazole

  • Propargyl bromide (alkylating agent)

  • Phenyl isocyanate (cyclization agent)

Procedure :

  • Alkylation : Benzotriazole reacts with propargyl bromide in acetone/K₂CO₃ to yield 1-(prop-2-yn-1-yl)-1H-benzotriazole.

  • Cyclocondensation : The alkyne intermediate undergoes Huisgen cycloaddition with phenyl azide (generated in situ from phenyl isocyanate and NaN₃) under Cu(I) catalysis to form the 1,2,4-triazole ring.

Optimization : Microwave irradiation (80°C, 15 min) improves yield (88–90%) compared to conventional heating (6 h, 80–83%).

Functionalization with Benzotriazolylmethyl Group

The benzotriazole moiety is introduced via nucleophilic substitution:

Reagents :

  • 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole

  • 1H-benzotriazole

Procedure :

  • React triazole-chloromethyl intermediate with benzotriazole in DMF/K₂CO₃ (12 h, 60°C).

  • Yield : 75–82% after recrystallization (MeOH/H₂O).

Sulfanyl Group Introduction

Thiolation of Triazole Intermediate

The sulfanyl linker is introduced via nucleophilic displacement:

Reagents :

  • 5-(Benzotriazolylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl chloride

  • Sodium hydrosulfide (NaSH)

Procedure :

  • React triazole-chloride with NaSH in ethanol/H₂O (1:1) at 50°C for 4 h.

  • Yield : 68% after column chromatography (SiO₂, hexane/EtOAc).

Alternative : Use thiourea followed by alkaline hydrolysis to generate the thiol in situ.

Acetamide Coupling

Synthesis of N-(2,5-Dimethoxyphenyl)acetamide

Reagents :

  • 2,5-Dimethoxyaniline

  • Chloroacetyl chloride

Procedure :

  • Acylate 2,5-dimethoxyaniline with chloroacetyl chloride in acetone/NaHCO₃ (0°C, 30 min).

  • Purify via recrystallization (MeOH).

  • Yield : 85–90%.

Final Coupling via Nucleophilic Substitution

Reagents :

  • Sulfanyl-triazole-benzotriazole intermediate

  • N-(2,5-Dimethoxyphenyl)chloroacetamide

Procedure :

  • React components in DMF with K₂CO₃ (12 h, 60°C).

  • Yield : 70–75% after silica gel chromatography.

Optimization Strategies

Solvent and Catalyst Screening

ParameterConventional MethodOptimized Method
Solvent Ethanol/H₂ODMF/K₂CO₃
Catalyst NoneCuI (5 mol%)
Temperature 60°CMicrowave (80°C)
Reaction Time 6–8 h15 min
Yield 68–75%88–90%

Microwave-assisted synthesis reduces reaction time by 95% while improving yields.

Purification Techniques

  • Recrystallization : Preferred for intermediates (MeOH/H₂O or acetone).

  • Chromatography : Essential for final product isolation (hexane/EtOAc gradient).

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 3.82 (s, 6H, OCH₃), 4.51 (s, 2H, CH₂), 6.74–7.89 (m, 12H, Ar-H).
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
MS (ESI) m/z 507.2 [M+H]⁺ (calc. 507.18) .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound lies in its antimicrobial properties . Research has shown that benzotriazole derivatives exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Bacterial Strains Tested : The compound has been tested against Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
  • Mechanism of Action : The presence of the benzotriazole moiety is believed to enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against resistant strains .

Antifungal Activity

In addition to antibacterial effects, this compound also shows antifungal activity . Studies indicate that derivatives containing the benzotriazole structure can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal potency is often correlated with specific substituents on the benzotriazole ring .

Cancer Research

The compound's structural features suggest potential applications in cancer therapeutics :

  • Targeting Kinases : Similar triazole derivatives have been explored as inhibitors of various kinases involved in cancer progression. For example, compounds with structural similarities have shown selective inhibition of c-Met kinases, which play a crucial role in tumor growth and metastasis .
  • Preclinical Studies : Some derivatives have progressed to preclinical trials for their effectiveness against non-small cell lung cancer and renal cell carcinoma, showcasing promising pharmacokinetic profiles .

Synthesis and Chemical Research

The synthesis of this compound involves complex chemical reactions that can be utilized in further chemical research:

  • Synthetic Pathways : The methodologies developed for synthesizing this compound can be applied to create other derivatives with modified biological activities. This includes exploring different substituents on the triazole and benzene rings to tailor the compound's properties for specific applications .

Data Table: Summary of Biological Activities

Biological ActivityTested Strains/TargetsMIC (µg/mL)References
AntibacterialStaphylococcus aureus (MRSA)12.5 - 25
Escherichia coliNot specified
Bacillus subtilisNot specified
AntifungalCandida albicansNot specified
Cancer Researchc-Met kinasesNot specified

Mechanism of Action

The mechanism of action of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their pharmacological profiles are summarized below:

Compound Name Substituents (R1, R2) Biological Activity (Tested System) Reference ID
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide R1 = Ph; R2 = 2,5-dimethoxyphenyl Not explicitly reported; inferred antimicrobial -
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide R1 = Allyl; R2 = 4-methylphenyl Antimicrobial (broad-spectrum)
Quinazoline-triazole Schiff base derivatives (e.g., 6g) R1 = Cl; R2 = substituted aryl 71–72% inhibition against plant pathogens
Hydroxyacetamide-triazole derivatives (FP1–12) R1 = substituted phenyl; R2 = hydroxy Antiproliferative (IC50: 2–15 μM, HeLa cells)

Key Comparisons

  • Conversely, the 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which could stabilize receptor interactions via hydrogen bonding .
  • For example, FP1–12 exhibit IC50 values as low as 2 μM in cancer cell lines, attributed to the hydroxy group’s role in chelating metal ions critical for tumor growth . In contrast, the 4-methylphenyl analogue and quinazoline derivatives prioritize antimicrobial activity, with efficacy linked to the triazole-benzotriazole core’s ability to disrupt microbial cell walls.
  • Metabolite Profiling : Molecular networking based on MS/MS fragmentation (cosine scores >0.8) would classify the target compound and its analogues into clusters sharing the benzotriazole-triazole scaffold. This approach aids in dereplication and predicting bioactivity .

Biological Activity

The compound 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a benzotriazole derivative known for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, anticancer, and other significant biological effects.

  • Molecular Formula : C17H16N8OS
  • Molecular Weight : 380.43 g/mol
  • CAS Number : 1071296-33-7

Biological Activity Overview

The biological activity of benzotriazole derivatives, including the compound , has been extensively studied. Key findings include:

Antimicrobial Activity

Benzotriazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that compounds similar to the one in focus can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)12.5 - 25 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis50 μg/mL

Research indicates that modifications in the benzotriazole structure can enhance antibacterial potency. For instance, the introduction of electron-withdrawing groups significantly improves activity against resistant strains .

Anticancer Activity

Benzotriazole derivatives have also shown promise in cancer research. The compound's ability to inhibit tumor cell proliferation has been linked to its interaction with various cellular pathways.

In vitro studies demonstrated that certain benzotriazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15 μM
HeLa (Cervical Cancer)20 μM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The mechanism by which benzotriazole derivatives exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, particularly targeting those involved in DNA replication and repair.
  • Disruption of Membrane Integrity : Some compounds disrupt bacterial cell membranes, leading to cell death.
  • Induction of Oxidative Stress : Certain derivatives increase reactive oxygen species (ROS) levels within cells, triggering apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of benzotriazole derivatives:

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of benzotriazole derivatives against clinical isolates of Staphylococcus aureus. Results indicated that modifications at specific positions significantly enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Screening : Another study focused on the cytotoxic effects of benzotriazole derivatives on various cancer cell lines. The results showed promising IC50 values, indicating potential for further development as anticancer agents .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) at 150°C using pyridine and Zeolite (Y-H) as catalysts. Post-reaction, the product is isolated via ice-cold hydrochloric acid precipitation and recrystallized from ethanol . To optimize yield, statistical design of experiments (DoE) can be applied, varying parameters like catalyst loading, solvent polarity, and reaction time while monitoring purity via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for structural confirmation, particularly to verify the sulfanyl and acetamide linkages. High-performance liquid chromatography (HPLC) is recommended for purity assessment, as even minor impurities can skew bioactivity results .

Q. How is the biological activity of this compound typically assessed?

Antiproliferative or anti-exudative activity is evaluated in dose-response studies (e.g., 10 mg/kg in murine models) using reference standards like diclofenac sodium. In vitro assays often focus on triazole-mediated interactions with enzymes or receptors, leveraging the compound’s benzotriazole and dimethoxyphenyl motifs for targeted binding .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites, while molecular docking identifies potential binding pockets in target proteins. The ICReDD framework integrates computational and experimental data to prioritize derivatives with optimized pharmacokinetic profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in compound purity, assay conditions, or model systems. Mitigation strategies include:

  • Rigorous purification (e.g., column chromatography) .
  • Standardized bioassay protocols (e.g., fixed incubation times, controlled pH) .
  • Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can reaction scalability be balanced with maintaining stereochemical integrity?

Scale-up requires careful control of exothermic reactions and solvent selection to prevent racemization. Membrane separation technologies (e.g., nanofiltration) and continuous-flow reactors improve efficiency while preserving stereochemistry. Real-time monitoring via inline spectroscopy ensures consistency .

Q. What advanced statistical approaches are suitable for optimizing multi-step syntheses?

Response surface methodology (RSM) and artificial neural networks (ANNs) model non-linear relationships between variables (e.g., temperature, catalyst type). These methods reduce trial-and-error experimentation and identify Pareto-optimal conditions for yield, cost, and purity .

Methodological Considerations

  • Synthetic Challenges : The benzotriazole moiety is prone to hydrolysis under acidic conditions; thus, pH must be tightly controlled during workup .
  • Data Reproducibility : Use of certified reference materials (CRMs) and inter-laboratory validation studies ensures consistency in bioactivity measurements .
  • Ethical Compliance : Adhere to safety protocols for handling sulfanyl and aromatic amines, including fume hood use and waste neutralization procedures .

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